molecular formula C15H12BrIN2O2 B6134974 N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide

N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide

Cat. No. B6134974
M. Wt: 459.08 g/mol
InChI Key: VIZPAFAPWRIRRA-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide, also known as BHIA, is a chemical compound that has been studied for its potential use in scientific research. BHIA has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In

Mechanism of Action

The mechanism of action of N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide is not fully understood, but it appears to involve the modulation of certain signaling pathways. N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide has been shown to activate the JNK and p38 MAPK pathways, which are involved in cell growth and survival. N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide also appears to inhibit the NF-κB pathway, which is involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide has been shown to have a variety of biochemical and physiological effects. In addition to its potential use as a fluorescent probe and anticancer agent, N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide has been shown to have antioxidant properties. N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide appears to scavenge free radicals and protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide in lab experiments is its selectivity for certain metal ions. N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide can be used to detect and quantify metal ions in biological samples with high sensitivity and specificity. Another advantage is its potential use as an anticancer agent. N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide appears to have low toxicity and may be a promising candidate for further development.
One limitation of using N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide in lab experiments is its limited solubility in aqueous solutions. N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide is more soluble in organic solvents, which may limit its use in certain experiments. Another limitation is the lack of understanding of its mechanism of action. Further research is needed to fully elucidate the mechanism of action of N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide.

Future Directions

There are several potential future directions for research on N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide. One area of interest is its use as a potential therapeutic agent for cancer. Further studies are needed to investigate its efficacy in vivo and to optimize its structure for improved anticancer activity.
Another area of research is the development of new fluorescent probes based on the structure of N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide. By modifying the structure of N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide, it may be possible to create probes with improved selectivity and sensitivity for certain metal ions.
Overall, N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide is a promising compound with a variety of potential scientific research applications. Further research is needed to fully understand its mechanism of action and to optimize its structure for improved activity.

Synthesis Methods

The synthesis of N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide involves the reaction of 5-bromo-2-hydroxy-3-iodobenzaldehyde with 2-phenylacetohydrazide. The reaction is carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions. The product is obtained as a yellow crystalline solid and can be purified by recrystallization.

Scientific Research Applications

N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide has been studied for its potential use in a variety of scientific research applications. One area of interest is its use as a fluorescent probe for the detection of metal ions. N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide has been shown to selectively bind to certain metal ions, such as copper and iron, and emit fluorescence upon binding. This property makes N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide a useful tool for the detection and quantification of metal ions in biological samples.
Another area of research is the use of N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide as a potential anticancer agent. N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide has been shown to inhibit the growth of cancer cells in vitro, and its mechanism of action has been investigated. N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide appears to induce apoptosis, or programmed cell death, in cancer cells by activating certain signaling pathways.

properties

IUPAC Name

N-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylideneamino]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrIN2O2/c16-12-7-11(15(21)13(17)8-12)9-18-19-14(20)6-10-4-2-1-3-5-10/h1-5,7-9,21H,6H2,(H,19,20)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZPAFAPWRIRRA-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN=CC2=C(C(=CC(=C2)Br)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N/N=C/C2=C(C(=CC(=C2)Br)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-phenylacetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.